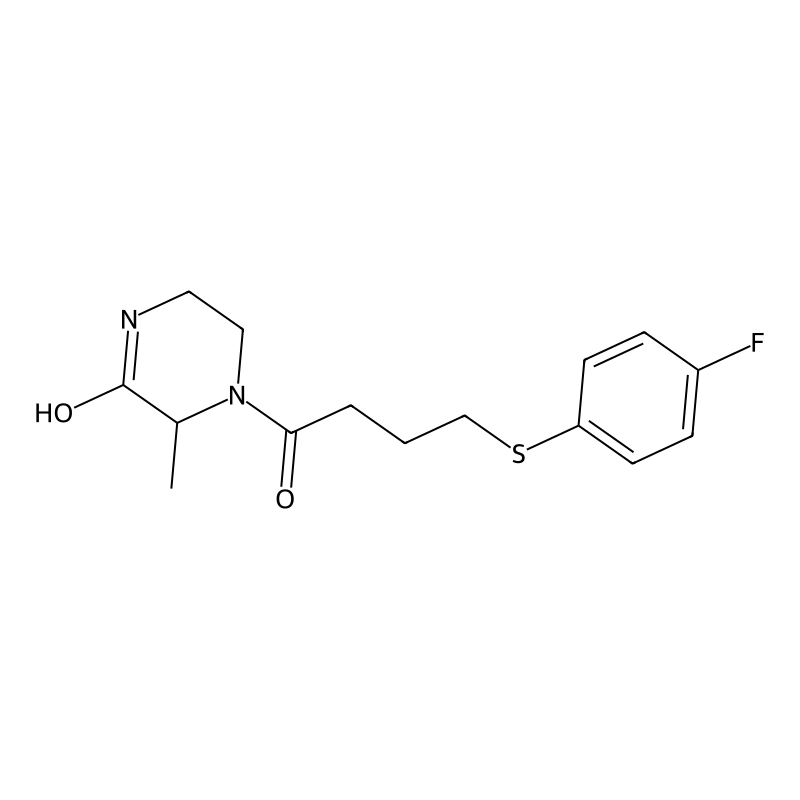

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Scientific Field: Pharmacology and Oncology

Application: These compounds are studied for their antimicrobial and anticancer activities .

Method of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Scientific Field: Pharmacology

Application: This compound is studied for its antibacterial activity .

Method of Application: The two precursors 3-chloro-2-methylphenylthiourea 2 and 4-fluorophenacyl bromide 4 are reacted under Hantzsch thiazole synthesis condition to yield the new compound .

Results: The compound showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Benzyl(4-fluorophenyl)phenylphosphine oxide

Scientific Field: Material Science

Application: This compound is used to improve the flame retardancy and dielectric properties of epoxy resin .

Method of Application: BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) .

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a synthetic compound characterized by a complex structure that includes a piperazine ring, a fluorophenyl group, and a thioether linkage. The molecular formula for this compound is C_{15}H_{20}F_NO_2S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The compound's unique configuration allows it to interact with biological systems in specific ways, making it of interest in pharmaceutical research.

- There is no information available regarding the potential biological activity or mechanism of action of this compound.

- In the absence of specific research, it's impossible to determine potential hazards associated with this compound. However, some general safety precautions can be considered due to the presence of functional groups:

- Piperazine derivatives can exhibit various biological effects, so handling them with appropriate personal protective equipment (PPE) is advisable.

- Aromatic fluorides can have some irritant properties, so similar precautions might be necessary for the fluorophenyl group.

Future Research Directions

- If further research is conducted on this specific compound, it would be interesting to explore:

- Synthesis methods and potential applications.

- Biological activity and interaction with specific targets.

- Physicochemical properties for a better understanding of its behavior.

The chemical behavior of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can be analyzed through various reactions typical of piperazine derivatives. These include:

- Nucleophilic Substitution: The thioether group can undergo nucleophilic substitution reactions, which may alter the compound's biological activity.

- Acylation Reactions: The presence of a carbonyl group allows for potential acylation reactions, which can modify the piperazine moiety.

- Reduction Reactions: The compound may also participate in reduction reactions at the carbonyl site, potentially leading to the formation of alcohol derivatives.

Research indicates that compounds similar to 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one exhibit various biological activities, including:

- Antidepressant Effects: Compounds with piperazine structures are often investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antiviral Properties: Some studies suggest that derivatives of this compound may possess antiviral activity, making them candidates for further investigation in therapeutic applications against viral infections .

- Cytotoxic Activity: The compound's structure may confer cytotoxic properties against certain cancer cell lines, similar to other thioether-containing compounds .

The synthesis of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can be approached through several methods:

- Starting Materials: The synthesis typically begins with commercially available 4-fluoro-2-nitrobenzoic acid.

- Thioether Formation: A key step involves the formation of the thioether linkage through nucleophilic substitution reactions involving thiol compounds.

- Piperazine Ring Closure: The piperazine ring can be formed via cyclization reactions involving appropriate amine precursors.

- Final Modifications: Acylation and other modifications can be performed to achieve the desired final structure.

Due to its potential biological activities, 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one may find applications in:

- Pharmaceutical Development: As a candidate for developing new antidepressants or antiviral agents.

- Research: In studies exploring the mechanisms of action of piperazine derivatives and their interactions with biological targets.

Interaction studies are essential for understanding how 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one interacts with biological systems. These studies often involve:

- Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.

- In Vivo Studies: Assessing the pharmacodynamics and pharmacokinetics in animal models to determine therapeutic efficacy and safety profiles.

Several compounds share structural similarities with 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one. These include:

Comparison TableCompound Name Structure Type Biological Activity Key Differences 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one Piperazine derivative Antidepressant, antiviral Contains thioether linkage Sertraline Piperazine derivative Antidepressant Lacks thioether; primarily serotonin reuptake inhibitor Duloxetine Piperazine derivative Antidepressant Dual reuptake inhibitor for serotonin and norepinephrine Vortioxetine Piperazine derivative Antidepressant Multimodal action on serotonin receptors

| Compound Name | Structure Type | Biological Activity | Key Differences |

|---|---|---|---|

| 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one | Piperazine derivative | Antidepressant, antiviral | Contains thioether linkage |

| Sertraline | Piperazine derivative | Antidepressant | Lacks thioether; primarily serotonin reuptake inhibitor |

| Duloxetine | Piperazine derivative | Antidepressant | Dual reuptake inhibitor for serotonin and norepinephrine |

| Vortioxetine | Piperazine derivative | Antidepressant | Multimodal action on serotonin receptors |

This comparison highlights the unique aspects of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one while situating it within a broader context of related compounds. Further research could elucidate its specific advantages or disadvantages compared to these established drugs.